5-Bromo-7-fluorochroman-4-one HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7BrClFO2 |
|---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H6BrFO2.ClH/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8;/h3-4H,1-2H2;1H |
InChI Key |
HJLKXUARWIKIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)Br.Cl |
Origin of Product |
United States |
Advanced Characterization and Structural Elucidation of 5 Bromo 7 Fluorochroman 4 One Hcl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For 5-Bromo-7-fluorochroman-4-one (B2892181) HCl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic and aliphatic protons of the chromanone core. The protons on the dihydropyran ring are expected to appear as multiplets in the upfield region, typically between 2.5 and 4.8 ppm. Specifically, the protons at C2 and C3 would likely show complex splitting patterns due to geminal and vicinal couplings. In the aromatic region, two doublets would be expected, corresponding to the protons at C6 and C8, with their chemical shifts and coupling constants influenced by the bromine and fluorine substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide crucial information on the carbon framework. The carbonyl carbon (C4) is expected to resonate significantly downfield, typically in the range of 185-195 ppm. The aromatic carbons would appear between 100 and 165 ppm, with their precise shifts influenced by the attached halogens. The aliphatic carbons of the dihydropyran ring (C2 and C3) would be observed in the upfield region of the spectrum. The presence of the fluorine atom would introduce characteristic C-F coupling constants, further aiding in the assignment of the fluorinated aromatic carbon and its neighbors.
A detailed analysis of these spectra, including chemical shifts (δ), coupling constants (J), and signal integrations, would allow for a complete assignment of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For 5-Bromo-7-fluorochroman-4-one HCl, HRMS analysis would be used to confirm its molecular formula.
The expected monoisotopic mass of the protonated free base, [C₉H₆BrFO₂ + H]⁺, would be calculated and compared against the experimentally observed value. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule. The high resolution of the measurement, typically to within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the chromanone ring would likely appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the C-Br and C-F bonds would be expected in the fingerprint region, typically below 1200 cm⁻¹.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and identify its chromophores, the light-absorbing regions of the molecule. The chromophore in this compound is the substituted benzoyl system.
The UV-Vis spectrum, typically recorded in a solvent such as methanol (B129727) or ethanol, would be expected to exhibit absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The π → π* transitions of the aromatic ring are expected to produce strong absorption bands in the UV region. The n → π* transition of the carbonyl group, which is formally forbidden and thus of lower intensity, would likely appear at a longer wavelength. The positions of these absorption bands are influenced by the substitution pattern on the aromatic ring, including the electron-withdrawing effects of the bromine and fluorine atoms.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would offer an unambiguous three-dimensional representation of the molecule.
The resulting crystal structure would confirm the connectivity of all atoms and provide precise measurements of the bond parameters. It would also reveal the conformation of the dihydropyran ring and the planarity of the chromanone system. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the carbonyl oxygen, or halogen bonding. This level of detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure.
In-Depth Computational Analysis of this compound Remains Unexplored in Publicly Available Research
Despite a comprehensive search of scientific literature and databases, detailed computational and molecular modeling studies specifically focused on the chemical compound this compound are not publicly available. As a result, the generation of an article with specific research findings on its quantum chemical properties, protein-ligand interactions, and dynamic behavior is not possible at this time.
The chroman-4-one scaffold, a core component of the molecule , is a recognized and important heterocyclic structure in medicinal chemistry. nih.gov Extensive research has been conducted on various derivatives of chroman-4-one, exploring their synthesis and wide-ranging pharmacological activities. nih.gov This includes investigations into their potential as antiparasitic, anti-aging, and anticancer agents. nih.govnih.gov
Computational methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics are crucial tools in modern drug discovery and are frequently applied to chromanone derivatives to understand their structure-activity relationships. For instance, studies on other substituted chromanones have utilized DFT to analyze their electronic structure and molecular docking to predict their binding modes with biological targets like pteridine (B1203161) reductase 1 and sirtuin 2. nih.govacs.org Furthermore, computational studies have been employed to explain the stability and reactivity of various chromone (B188151) and chromanone derivatives, often in conjunction with spectroscopic analysis. d-nb.infonih.govresearchgate.net
However, the specific substitutions of a bromine atom at the 5-position and a fluorine atom at the 7-position of the chroman-4-one ring, particularly in its hydrochloride salt form, appear to be a novel area for which dedicated computational research has not yet been published. While general methodologies for such analyses are well-established, the specific data pertaining to the ground state geometries, frontier molecular orbitals, potential biological targets, binding affinities, and molecular stability of this compound are absent from the current body of scientific literature.
The synthesis of various substituted chroman-4-one derivatives has been a subject of interest, with methods like microwave-assisted aldol (B89426) condensation being employed. acs.org Research on related compounds sometimes includes computational analysis to support experimental findings, such as confirming the stability of reaction intermediates. acs.org
Computational Chemistry and Molecular Modeling of 5 Bromo 7 Fluorochroman 4 One Hcl
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Conformational Flexibility and Conformational Transitions
The chroman-4-one core, a six-membered dihydropyran ring fused to a benzene (B151609) ring, is not planar. Its flexibility is primarily dictated by the puckering of the dihydropyran ring, which can adopt several conformations, such as half-chair, boat, and twist-boat forms. The relative energies of these conformers determine the molecule's preferred three-dimensional structure, which is crucial for its interaction with biological targets.
For 5-Bromo-7-fluorochroman-4-one (B2892181), the substituents on the aromatic ring significantly influence the conformational preference of the heterocyclic ring. The bulky bromine atom at position 5 and the highly electronegative fluorine atom at position 7 modulate the electronic distribution and steric profile of the entire scaffold. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule. researchgate.netnih.gov These calculations often reveal that the half-chair conformation is the most stable, with the oxygen atom of the pyran ring out of the plane. mdpi.com
The transition between different conformations, for instance, from a half-chair to a twist-boat, involves surmounting a specific energy barrier. The heights of these barriers are critical for understanding the dynamic behavior of the molecule. In the case of substituted chromanones, even minor structural alterations can significantly impact the energy landscape and, consequently, the biological activity. acs.org Computational studies on related 2-substituted chromanes have shown that the stereochemistry at the C2 position dictates the helicity of the dihydropyran ring, which is characterized by the torsion angle D(C8a-O1-C2-C3). mdpi.com
Below is a representative table of calculated relative energies for the principal conformers of 5-Bromo-7-fluorochroman-4-one, which would typically be generated through DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |
|---|---|---|---|
| Half-Chair 1 | 0.00 | -55.2 | 75.3 |
| Half-Chair 2 | 0.85 | +54.8 | 20.1 |
| Twist-Boat | 2.50 | -25.7 | 4.5 |
| Boat | 5.80 | 0.5 | 0.1 |
Binding Site Dynamics and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful avenue to explore the dynamic interactions between a ligand and its binding site, as well as the influence of the surrounding solvent environment. mdpi.comarxiv.org For 5-Bromo-7-fluorochroman-4-one, the bromine and fluorine atoms are not mere steric decorations but can actively participate in specific non-covalent interactions, most notably halogen bonding. acs.orgacs.orgnih.gov
The bromine atom, due to the phenomenon of the "σ-hole," can act as a halogen bond donor, forming favorable interactions with Lewis basic sites in a protein, such as backbone carbonyl oxygens or the side chains of serine, threonine, or aspartate. acs.orgacs.org The strength of this interaction is comparable to a weak hydrogen bond. acs.org In contrast, the fluorine atom is generally a poor halogen bond donor but can participate in hydrogen bonds as an acceptor. MD simulations can reveal the stability and geometry of these halogen bonds within a binding pocket over time. mdpi.com
The following table illustrates hypothetical interaction energies between 5-Bromo-7-fluorochroman-4-one and key residues in a putative binding site, as could be derived from QM/MM (Quantum Mechanics/Molecular Mechanics) calculations.
| Interaction Type | Interacting Atoms | Calculated Interaction Energy (kcal/mol) | Environment |
|---|---|---|---|
| Halogen Bond | Br···O (Aspartate) | -3.5 | Binding Site (in vacuo) |
| Halogen Bond | Br···O (Aspartate) | -1.8 | Aqueous Solvent |
| Hydrogen Bond | C=O···H-N (Arginine) | -4.2 | Binding Site (in vacuo) |
| π-π Stacking | Aromatic Ring···Phe | -2.5 | Binding Site (in vacuo) |
Cheminformatics and Ligand-Based Design Principles
Cheminformatics provides a set of tools to analyze and predict the physicochemical and "drug-like" properties of molecules from their structure. For 5-Bromo-7-fluorochroman-4-one HCl, these properties are crucial for its potential development as a therapeutic agent. The chromone (B188151) scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. nih.govacs.org
Ligand-based drug design relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of related chromanone analogs, it is possible to build Structure-Activity Relationship (SAR) models. nih.gov For instance, the introduction of the bromo and fluoro substituents at positions 5 and 7 would be a key modification in a SAR study, and its effect on activity would be carefully evaluated. acs.orgnih.gov
Key cheminformatics descriptors for 5-Bromo-7-fluorochroman-4-one would include its molecular weight, octanol-water partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The halogen atoms have a significant impact on these properties; for example, they generally increase lipophilicity (LogP). nih.gov
A typical cheminformatics profile for 5-Bromo-7-fluorochroman-4-one is presented in the table below.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 245.05 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 2.8 | Membrane permeability |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Bioavailability |
| Hydrogen Bond Donors | 0 | Binding interactions |
| Hydrogen Bond Acceptors | 2 | Binding interactions |
| Rotatable Bonds | 0 | Conformational rigidity |
In Vitro Biological Activity and Mechanistic Investigations of 5 Bromo 7 Fluorochroman 4 One Hcl
Enzyme Inhibition Profiles and Kinetics
While no studies have directly assessed 5-Bromo-7-fluorochroman-4-one (B2892181) HCl, the chromanone scaffold is a known pharmacophore that has been investigated for its inhibitory effects against various enzymes.
Assessment of Inhibitory Potency Against Relevant Enzyme Targets
Research into analogous chromanone structures suggests that potential enzymatic targets could include α-glucosidase and various protein kinases. For instance, studies on other substituted chromanones have demonstrated inhibitory activity against these enzymes, which are implicated in metabolic disorders and cancer, respectively. However, without specific experimental data for 5-Bromo-7-fluorochroman-4-one HCl, its inhibitory potency remains undetermined.
Enzyme Kinetic Studies to Determine Inhibition Type
To understand the mechanism by which a compound inhibits an enzyme, kinetic studies such as Lineweaver-Burk analysis are crucial. These analyses can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the inhibitor's binding site on the enzyme. For this compound, such studies have not been reported.
Cellular Biochemical Pathway Modulation
The effects of this compound on cellular pathways have not been documented. Research in this area would be essential to understand its potential cellular mechanisms of action.
Investigation of Effects on Signal Transduction Cascades
Signal transduction cascades are common targets for therapeutic intervention. The impact of this compound on key signaling pathways, such as those involving MAP kinases or PI3K/Akt, has not been investigated. Such studies would be necessary to elucidate its potential role in modulating cellular functions.
Impact on Cellular Processes
Cellular processes like oxidative stress responses are critical for cell survival and are often dysregulated in disease. While some chromanone derivatives have been explored for their antioxidant properties, the specific impact of this compound on cellular oxidative stress has not been evaluated.
Target Engagement and Biochemical Interactions
Direct evidence of the molecular targets of this compound and its biochemical interactions within a cellular context is not available. Techniques such as cellular thermal shift assays (CETSA) or affinity chromatography could be employed to identify its binding partners, but no such studies have been published for this specific compound.
Protein Binding Studies and Determination of Binding Constants
There is currently no publicly available data from protein binding studies for this compound. Consequently, no binding constants (such as Kd, Ki, or IC50 values) for its interaction with any protein target have been determined or reported in the scientific literature.
Receptor Interaction Assays
No receptor interaction assays for this compound have been described in published research. Therefore, its binding affinity and functional activity at any known receptor remain uncharacterized.
Mechanisms of Action at the Molecular Level
The molecular mechanism of action for this compound is unknown, as no mechanistic studies have been published. Research into how this compound may affect cellular signaling pathways, enzyme activity, or gene expression has not been reported.
Structure Activity Relationship Sar Studies for 5 Bromo 7 Fluorochroman 4 One Hcl Analogs
Systematic Exploration of Substituent Effects at the Chromanone Ring
The biological activity of chroman-4-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. SAR studies indicate that substitutions at positions C-2, C-3, C-6, and C-7 are particularly influential in modulating the pharmacological profile of these compounds. nih.gov
Research into chroman-4-one analogs as sirtuin 2 (SIRT2) inhibitors has provided valuable insights into substituent effects. For instance, the size and electronic properties of groups at positions 6 and 8 are crucial for inhibitory potency. A study demonstrated that larger substituents in these positions are generally required for significant inhibition. acs.org While both chloro and bromo groups at these positions conferred potent activity, replacement with smaller methyl groups led to a slight decrease in activity, and difluorinated analogs were even less potent. acs.org This suggests that steric bulk is a key determinant of activity.
The electronic nature of the substituents also plays a pivotal role. Electron-withdrawing groups can enhance inhibitory activity, as seen with the nitro group. acs.org Conversely, electron-donating groups, such as a methoxy (B1213986) group, can lead to a significant drop in potency. acs.orgrsc.org An analysis of 6-chromanol derivatives showed that electron-donating groups enhance radical scavenging activity, while electron-withdrawing groups decrease it, highlighting that the desired electronic effect is target-dependent. rsc.org
Substitutions at the C-2 position have also been systematically explored. The length and branching of alkyl chains, as well as the introduction of aromatic groups, can dramatically alter activity. In one study, a pentyl group at C-2 was found to be optimal for inhibitory effect compared to shorter (n-propyl) or longer (n-heptyl) alkyl chains. acs.org Introducing an aromatic ring via a spacer, such as a phenethyl group, also yielded high potency, indicating that the binding pocket can accommodate larger substituents if properly positioned. acs.org
Table 1: Effect of Substituents on Chroman-4-one Activity (SIRT2 Inhibition)
| Compound Series | Position(s) of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 1c vs 1d vs 1e | 6, 8 | 6,8-dichloro vs 6,8-dimethyl vs 6,8-difluoro | Larger halogens (Cl) and alkyl groups (Me) are better than smaller halogens (F). Chloro- and bromo-substituted compounds were most active. | acs.org |
| 1f vs 1g vs 1h | 6 | 6-chloro vs 6-nitro vs 6-methoxy | Electron-withdrawing groups (Cl, NO₂) maintain activity better than electron-donating groups (OCH₃), which significantly decreased potency. | acs.org |
| 1j | 7 | 7-fluoro | Showed only weak inhibitory activity (18%). | acs.org |
| 1k vs 1l | 2 | n-propyl vs n-heptyl | Alkyl chain length is important; a pentyl group was found to be optimal, with both shorter and longer chains showing reduced activity. | acs.org |
| 1m | 2 | Phenethyl | Showed high inhibitory activity (81%), indicating that larger aromatic groups are tolerated with a spacer. | acs.org |
Influence of Halogen Position and Nature (Bromine vs. Fluorine) on Biological Activity
In 5-Bromo-7-fluorochroman-4-one (B2892181), the specific placement and identity of the halogen atoms are expected to profoundly influence its biological profile. Halogens affect a molecule's properties through a combination of steric, electronic, and lipophilic effects, as well as their ability to form halogen bonds. nih.gov
The nature of the halogen is critical. The strength of a halogen bond, a noncovalent interaction between a halogen atom and a nucleophilic site, follows the order I > Br > Cl > F. nih.gov Therefore, the bromine at position 5 is more likely to act as a halogen bond donor to a biological target (e.g., a carbonyl oxygen or a selenium-containing residue) than the fluorine at position 7. nih.govmdpi.com This directional interaction can be crucial for ligand-receptor binding and subsequent biological response.
The electronic effects of fluorine and bromine also differ. Both are electron-withdrawing via the inductive effect, which deactivates the aromatic ring. libretexts.org However, they can also donate electron density to the ring through resonance (p-π conjugation). libretexts.org The balance of these effects influences the reactivity of the scaffold and its interactions. Furthermore, the presence of halogens significantly increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes. nih.gov
The position of the halogens is equally important. Studies on substituted chroman-4-ones have shown that substitutions at different positions on the benzene (B151609) ring lead to varied outcomes. For example, in one series of SIRT2 inhibitors, a fluorine atom at the 7-position resulted in a compound with only weak activity. acs.org In contrast, larger halogens like chlorine and bromine at the 6- and 8-positions were found to be important for achieving significant inhibition. acs.org This suggests that for a given biological target, there are specific "hot spots" where halogen substitution is beneficial, and others where it is detrimental. The 5-bromo and 7-fluoro substitution pattern in the target compound would therefore confer a unique electronic and steric profile that dictates its specific biological interactions.
Role of the Chroman-4-one Scaffold and its Saturation/Unsaturation on Activity
The core scaffold of a molecule provides the essential three-dimensional framework for the precise orientation of functional groups that interact with a biological target. The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) structure is central to the activity of this class of compounds. nih.govresearchgate.net
A key structural feature of the chroman-4-one scaffold is the saturation of the C2-C3 bond in the pyranone ring. This distinguishes it from its unsaturated counterpart, chromone (B188151). nih.govresearchgate.net This seemingly minor structural difference results in significant variations in chemical properties and biological activities. nih.govresearchgate.net The saturated C2-C3 bond imparts greater conformational flexibility to the dihydropyran ring compared to the planar ring of a chromone. This flexibility can be critical for achieving an optimal fit within a protein's binding site.
The chroman-4-one scaffold itself is a key component of many naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov For example, flavanones (2-phenyl-chroman-4-ones) and isoflavanones (3-phenyl-chroman-4-ones) are well-known classes of bioactive natural products. researchgate.net Studies comparing chroman-2,4-dione derivatives to their chromen-4-one counterparts found that the saturated chromane (B1220400) derivatives generally exhibited higher cytotoxic potencies against cancer cell lines. acs.org This underscores that the saturation level of the heterocyclic ring is a critical determinant of biological activity, and the chroman-4-one scaffold is often favored for certain therapeutic targets.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For chromanone and chromone derivatives, both 2D and 3D-QSAR models have been developed to guide the design of new, more potent molecules. tandfonline.com
3D-QSAR studies, such as Molecular Field Analysis (MFA), are particularly powerful. In this approach, a series of active compounds are aligned, and their steric and electrostatic fields are calculated. mdpi.com Statistical methods like Genetic Partial Least Squares (G/PLS) are then used to build a model that relates these fields to biological activity. mdpi.comnih.gov The resulting models are validated using statistical parameters such as the cross-validated correlation coefficient (q² or r²cv) and the predictive correlation coefficient (r²pred). A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r²pred value demonstrates the model's ability to predict the activity of new, untested compounds. mdpi.comnih.gov
For example, 3D-QSAR models have been successfully developed for chromone derivatives as HIV-1 protease inhibitors, monoamine oxidase (MAO) inhibitors, and antioxidants. mdpi.comnih.govtandfonline.comnih.gov These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. Steric maps indicate where bulky groups increase or decrease activity, while electrostatic maps highlight areas where positive or negative charges are preferred. mdpi.com These visual aids provide medicinal chemists with clear, actionable insights for designing the next generation of analogs. Although a specific QSAR model for 5-Bromo-7-fluorochroman-4-one HCl analogs is not publicly available, the established methodologies could be readily applied to a series of such compounds to accelerate the discovery of new leads.
Table 2: Examples of Statistical Validation Parameters for 3D-QSAR Models of Chromone Derivatives
| Target/Activity | QSAR Model Type | q² (or r²cv) | r² | r²pred | Reference |
|---|---|---|---|---|---|
| HIV-1 Protease Inhibition | MFA (Receptor-based) | 0.789 | 0.886 | 0.995 | nih.gov |
| Antioxidant (DPPH Scavenging) | MFA | 0.771 | 0.868 | 0.924 | mdpi.com |
| MAO Inhibition | 3D-QSAR (Atom-based) | 0.824 | 0.906 | - | tandfonline.comnih.gov |
| MAO Inhibition | 3D-QSAR (Field-based) | 0.700 | 0.852 | - | tandfonline.com |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is another essential computational tool in drug discovery that complements SAR and QSAR studies. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target. acs.org
These models can be generated based on the structures of known active ligands (ligand-based) or from the crystal structure of a protein-ligand complex (structure-based). mdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required features. tandfonline.comacs.org This virtual screening approach is a rapid and cost-effective way to find new hit compounds. tandfonline.com
For chromanone analogs, pharmacophore models can be built using a training set of active compounds. For instance, a model for chalcone-derived antibacterials was created and used to screen a library of over 200,000 compounds, leading to the identification of a new hit. acs.org Similarly, a pharmacophore model for chromone-based MAO inhibitors was used to screen the ZINC database, identifying several new potential inhibitors. tandfonline.comnih.gov
Lead optimization is the subsequent process where an initial "hit" compound is chemically modified to improve its potency, selectivity, and ADME properties. This is often an iterative process guided by SAR, QSAR, and molecular docking studies. jmbfs.org Docking simulations can predict the binding mode of a ligand in the active site of a target protein, revealing key interactions like hydrogen bonds and hydrophobic contacts. pharmacophorejournal.com This information allows chemists to design specific modifications, such as replacing a hydrogen atom with a different chemical group, to enhance these interactions and improve binding affinity. jmbfs.org For analogs of this compound, a combination of pharmacophore modeling, virtual screening, and docking-guided synthesis would be a powerful strategy for optimizing lead compounds. jmbfs.orgpharmacophorejournal.com
Derivatization and Functionalization for Chemical Biology Probes Based on 5 Bromo 7 Fluorochroman 4 One Hcl
Design and Synthesis of Bifunctional Probes
Bifunctional probes are powerful tools in chemical biology, incorporating both a recognition element for a biological target and a reactive or reporter group. The structure of 5-Bromo-7-fluorochroman-4-one (B2892181) HCl provides multiple avenues for the synthesis of such probes.
Covalent Modifiers and Affinity Probes
The electrophilic nature of the carbonyl group at the 4-position of the chromanone ring, along with the potential for the bromo substituent to act as a leaving group or participate in cross-coupling reactions, makes 5-Bromo-7-fluorochroman-4-one HCl an attractive starting point for designing covalent modifiers and affinity probes. nih.govresearchgate.netchimia.chmdpi.comnih.gov
Covalent Modifiers: These probes form a stable, covalent bond with their target protein, often with a specific amino acid residue. This allows for durable labeling and facilitates target identification and validation. The chromanone scaffold can be functionalized with "warheads" – electrophilic groups that react with nucleophilic amino acid residues like cysteine, lysine, or serine. nih.govresearchgate.netmdpi.comnih.gov
Michael Acceptors: The ketone at C4 can be converted to an α,β-unsaturated system, creating a Michael acceptor capable of reacting with nucleophiles.
Haloacetamides: The bromine atom at the 5-position could potentially be replaced with a more reactive haloacetamide group through multi-step synthesis, a common warhead for targeting cysteine residues. nih.gov
Affinity Probes: These probes bind non-covalently but with high affinity to their target. The core chromanone structure can be elaborated to optimize binding interactions. The fluorine atom at the 7-position can enhance binding affinity and metabolic stability. For affinity-based pulldown experiments, a linker can be attached, often at a position that does not interfere with target binding, terminating in a biotin (B1667282) tag for capture on streptavidin-coated beads.
Fluorescently Tagged or Reporter-Conjugated Derivatives
Attaching a fluorescent dye or another reporter molecule to the 5-Bromo-7-fluorochroman-4-one scaffold allows for the visualization and tracking of the probe within cells or tissues. ingentaconnect.comrsc.orgnih.govresearchgate.netuni-heidelberg.de
The synthesis of such derivatives would likely involve a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the 5-bromo position to introduce a linker arm. This linker would then be conjugated to a suitable fluorophore. The choice of fluorophore would depend on the specific application, considering factors like quantum yield, photostability, and spectral properties. nih.govresearchgate.net
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.orgresearchgate.netijddd.comnih.govunina.it this compound possesses characteristics that make it an excellent candidate for inclusion in FBDD libraries.
Its relatively small size and the presence of both hydrogen bond acceptors (the carbonyl oxygen and ether oxygen) and a halogen atom capable of forming halogen bonds make it a versatile fragment for probing protein binding sites. frontiersin.org The fluorine atom is particularly valuable for ¹⁹F NMR-based screening, a sensitive technique for detecting weak fragment binding. nih.gov
The bromine atom provides a convenient handle for fragment evolution, allowing for the rapid generation of analogs through various chemical reactions to improve binding affinity and selectivity.
Table 1: Physicochemical Properties of Chromanone Fragments for FBDD
| Fragment | Molecular Weight ( g/mol ) | LogP (calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features for FBDD |
| Chroman-4-one | 148.16 | 1.45 | 0 | 2 | Core scaffold |
| 5-Bromochroman-4-one | 227.06 | 2.24 | 0 | 2 | Handle for chemical elaboration |
| 7-Fluorochroman-4-one | 166.15 | 1.68 | 0 | 2 | ¹⁹F NMR screening, improved metabolic stability |
| 5-Bromo-7-fluorochroman-4-one | 245.05 | 2.47 | 0 | 2 | Dual handles for elaboration and ¹⁹F NMR screening |
Note: LogP values are estimates and can vary based on the calculation method.
Exploration of Conjugation Strategies with Peptides or Other Pharmacophores
Conjugating the 5-Bromo-7-fluorochroman-4-one scaffold to peptides or other pharmacophores can generate molecules with novel biological activities or improved targeting capabilities. nih.govnih.govresearchgate.netalmacgroup.comyoutube.com
Peptide conjugation can be used to deliver the chromanone moiety to specific cellular locations or to target protein-protein interactions. nih.govresearchgate.net The synthesis of such conjugates would typically involve functionalizing the chromanone with a reactive group that can be chemoselectively ligated to a peptide. For instance, the bromine atom could be converted to an azide, which can then be "clicked" onto an alkyne-modified peptide using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Alternatively, the chromanone could be linked to another small molecule pharmacophore to create a hybrid molecule with dual activity or a synergistic effect.
Development of Tools for Target Deconvolution and Validation
Identifying the cellular targets of bioactive compounds is a critical step in drug discovery. Chemical probes derived from this compound can be valuable tools for target deconvolution and validation. plantchemetics.orgwikipedia.orgsioc-journal.cnnih.govnih.govnih.govnih.govresearchgate.net
Photo-affinity Labeling (PAL) Probes: A photoreactive group, such as a diazirine or benzophenone, can be incorporated into the chromanone structure. nih.govnih.govresearchgate.net Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its identification by mass spectrometry. The bromo- and fluoro-substituents can be leveraged to fine-tune the properties of the probe and to attach the photoreactive moiety and a reporter tag.
Activity-Based Protein Profiling (ABPP) Probes: ABPP probes are designed to react with the active site of a specific class of enzymes. plantchemetics.orgwikipedia.orgsioc-journal.cnnih.govrsc.org By incorporating a reactive "warhead" and a reporter tag onto the chromanone scaffold, it may be possible to develop probes that selectively label certain enzyme families, enabling the study of their activity in complex biological systems.
Future Directions and Emerging Research Avenues for Halogenated Chromanones
Exploration of Novel Biological Targets and Therapeutic Areas for Chromanones
Future research is focused on identifying novel biological targets for these compounds. For instance, in oncology, chromanone derivatives are being investigated for their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. nih.govresearchgate.netnih.gov Studies have shown that modifications to the chromanone skeleton, such as the introduction of halogen atoms, can enhance these pro-oxidant and anticancer effects. nih.govnih.gov
In the context of metabolic diseases, chromanone-containing flavanones are known to target receptors like glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), and peroxisome proliferator receptor-gamma (PPAR-γ), which are crucial in managing diabetes. nih.gov The development of novel synthetic chromanone analogs is a key area of focus to create more effective antidiabetic agents. nih.gov Furthermore, the anti-inflammatory properties of chromanones make them promising candidates for treating chronic inflammatory diseases such as Alzheimer's, atherosclerosis, and cardiovascular disorders. nih.gov
Table 1: Investigated Therapeutic Areas for Chromanone Derivatives
| Therapeutic Area | Biological Targets/Mechanisms of Action | Research Findings |
|---|---|---|
| Oncology | Induction of apoptosis, Inhibition of tumor growth, Targeting mitochondria, Increasing Bax/Bcl-2 ratio. nih.govresearchgate.net | Halogenated derivatives show moderate to high cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines. nih.gov |
| Metabolic Diseases | Inhibition of GLP-1, DPP4, PPAR-γ, and α-glucosidase receptors. nih.gov | Substitutions at C-2, 3, 6, and 7 positions are crucial for effective antidiabetic activity. nih.gov |
| Inflammatory Diseases | Modulation of inflammatory pathways. nih.gov | Chromanones are explored for potential treatment of Alzheimer's, atherosclerosis, and cardiovascular disorders. nih.gov |
| Infectious Diseases | Antimicrobial and antiviral activities. nih.govacs.org | Halogenation can potentiate the activity of compounds against multidrug-resistant bacteria. nih.gov |
Advanced Methodologies in Synthetic Organic Chemistry for Chromanone Diversification
The creation of diverse libraries of chromanone derivatives is essential for exploring their structure-activity relationships (SAR) and identifying potent drug candidates. nih.govacs.org Organic chemists are continuously developing advanced synthetic methodologies to achieve this diversification efficiently.
One-step procedures using microwave irradiation have been successfully employed for the synthesis of substituted chroman-4-ones. acs.org This method allows for rapid and efficient aldol (B89426) condensation, leading to the desired products in high yields. acs.org Other modern techniques include multi-component reactions, which enable the synthesis of complex molecules like dihydropyrano[3,2-b]chromene derivatives in a single step from simple precursors. nih.gov
Furthermore, palladium-mediated cross-coupling reactions and Mannich reactions have been utilized to introduce a variety of functional groups at different positions of the chromanone ring, leading to highly substituted structures. acs.org The development of divergent synthesis strategies allows for the selective production of either chromones or chromanones from the same starting materials by simply changing the reaction conditions. acs.org These advanced methods provide chemists with powerful tools to systematically modify the chromanone scaffold and investigate how these changes affect biological activity. adelaide.edu.au
Table 2: Advanced Synthetic Methodologies for Chromanone Synthesis
| Synthetic Method | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate base-mediated aldol condensation reactions. acs.org | Rapid, efficient, high yields. acs.org |
| Multi-Component Reactions | Combines three or more starting materials in a single reaction vessel to form a complex product. nih.gov | Atom-economical, simplifies synthetic procedures. nih.gov |
| Pd-Mediated Cross-Coupling | Employs palladium catalysts to form carbon-carbon and carbon-heteroatom bonds. acs.org | Allows for the introduction of diverse functional groups. acs.org |
| Divergent Synthesis | A method that allows for the synthesis of different products from a common intermediate by changing reaction conditions. acs.org | Efficiently generates structural diversity from a single precursor. acs.org |
Integration of Artificial Intelligence and Machine Learning in Chromanone Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.net These computational tools are increasingly being integrated into chromanone research to accelerate the identification and optimization of new drug candidates. mdpi.comnih.gov
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov These models can then be used for:
Virtual Screening: Rapidly screening large virtual libraries of chromanone derivatives to identify those with the highest probability of being active against a specific biological target. mdpi.com
Predicting Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel chromanone compounds, which helps in prioritizing candidates with favorable drug-like profiles. researchgate.net
De Novo Design: Generating entirely new molecular structures, including novel chromanone scaffolds, that are optimized for a desired therapeutic profile. mdpi.com
Structure-Activity Relationship (SAR) Analysis: Identifying the key structural features of chromanones that are responsible for their biological activity, thus guiding the design of more potent and selective analogs. nih.gov
By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery, making the exploration of the vast chemical space of halogenated chromanones more efficient and targeted. nih.govresearchgate.netresearchgate.net
Collaborative and Interdisciplinary Research Frameworks in Chemical Biology
Advancing the field of halogenated chromanones requires a deeply collaborative and interdisciplinary approach, primarily rooted in the principles of chemical biology. easychair.org Chemical biology bridges the gap between chemistry and biology, using small molecules to study and manipulate biological systems at a molecular level. easychair.orgprinceton.edu
The successful development of new chromanone-based therapeutics depends on the synergy between experts from various disciplines:
Organic Chemists design and execute the synthesis of novel chromanone derivatives.
Medicinal Chemists optimize the structure of these compounds to improve their efficacy, selectivity, and pharmacokinetic properties. acs.org
Biologists and Pharmacologists evaluate the biological activity of the synthesized compounds in cellular and animal models to understand their mechanisms of action.
Computational Chemists and Data Scientists employ AI and ML to model molecular interactions, predict properties, and guide the design process. researchgate.net
Such interdisciplinary frameworks are crucial for tackling the complexities of drug discovery. princeton.edu By fostering collaboration, research institutions can create a dynamic environment where innovative ideas can flourish, leading to breakthroughs in understanding the therapeutic potential of halogenated chromanones and translating these findings into clinical applications.
Q & A
Q. Critical Parameters :
- Stoichiometric control of brominating agents to prevent di-substitution.
- Solvent polarity and temperature during fluorination to minimize side reactions.
- Purity of intermediates (monitored via TLC or HPLC) to ensure high final yield.
How can potentiometric titration determine the hydrochloride content in this compound?
Basic Research Question
The HCl content is quantified by titrating the compound against standardized NaOH, using a pH electrode to detect endpoints.
Methodology :
- Sample Preparation : Dissolve the compound in deionized water to release free HCl.
- Titration : Add 0.1M NaOH incrementally while recording pH. Use first and second derivative plots of pH vs. volume to identify equivalence points .
- Calculation : The volume of NaOH required to neutralize HCl corresponds to its molarity.
Example Data :
| Parameter | Value |
|---|---|
| NaOH Concentration | 0.1025 M |
| Equivalence Volume | 12.45 mL |
| HCl Content | 98.7% |
How do electronic effects of bromo and fluoro substituents influence the reactivity of chroman-4-one derivatives in nucleophilic reactions?
Advanced Research Question
The bromo group (-Br) acts as an electron-withdrawing meta-director, while fluoro (-F) is a weaker electron-withdrawing ortho/para-director. These effects:
- Reduce Electron Density : At the chromanone carbonyl, slowing nucleophilic attacks (e.g., Grignard reactions).
- Direct Substitution : Fluorine guides electrophiles to the 7-position, while bromine stabilizes intermediates at the 5-position.
Experimental Validation : - Compare reaction rates of 5-Bromo-7-fluorochroman-4-one with non-halogenated analogs using kinetic studies (UV-Vis or NMR monitoring).
What analytical strategies resolve discrepancies between HPLC purity assessments and NMR spectroscopic data for halogenated chromanones?
Advanced Research Question
Discrepancies often arise from residual solvents (HPLC) or signal splitting (NMR).
Resolution Methods :
- Cross-Validation : Use mass spectrometry (MS) to confirm molecular ion peaks .
- NMR Optimization : Employ -NMR to detect fluorine environments and -NMR with decoupling for clarity.
- HPLC Calibration : Use halogen-specific detectors (e.g., ECD for bromine) to improve accuracy.
What purification techniques are optimal for removing halogenated byproducts in this compound synthesis?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and brominated impurities.
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) to separate di-brominated byproducts.
- Ion Exchange : Remove HCl-free base contaminants using Amberlyst resin .
How to design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?
Advanced Research Question
Experimental Design :
- Conditions : Incubate samples at pH 2–10 (buffers) and 25–60°C.
- Analysis :
- HPLC : Monitor degradation products (e.g., dehalogenated species) .
- Potentiometry : Track HCl dissociation using pH stat systems .
Data Interpretation :
- Arrhenius plots to calculate activation energy for degradation.
- pH-rate profiles to identify hydrolysis mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
